molecular formula C11H13BrO2 B1399680 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 1343288-64-1

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No. B1399680
M. Wt: 257.12 g/mol
InChI Key: CEFCJSPUUBGPFE-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one, also known as 3-bromo-4-propoxybenzeneethanone, is a brominated aromatic compound with a variety of applications in the scientific and research fields. This compound is used in numerous experiments and studies due to its unique properties, such as its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • Sherekar et al. (2021) detailed the synthesis of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, which was used to create compounds with antimicrobial activities. These compounds were characterized by physical and spectral data (Sherekar, Kakade, & Padole, 2021).
  • Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-[(3-bromo-4-hydroxyphenyl)propan-1-one, using ionic liquids. This process demonstrated high efficiency and selectivity (Ying, 2011).

Biological Evaluation

  • Patil, Pathan, and Zangade (2021) synthesized 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one and conducted spectral studies including FTIR, NMR, and GCMS. They also performed single crystal analysis to confirm the structure (Patil, Pathan, & Zangade, 2021).

Miscellaneous Applications

  • Kumar, Rāmānand, and Tadigoppula (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, involving substituted 1-phenyl-2-(phenylamino)-ethan-1-one, under microwave conditions. This method was both efficient and metal-free (Kumar, Rāmānand, & Tadigoppula, 2017).
  • Talybov and Baghirli (2020) reported the synthesis of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, indicating high selectivity in the reaction process (Talybov & Baghirli, 2020).

properties

IUPAC Name

1-(3-bromo-4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCJSPUUBGPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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